![molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8](/img/structure/B1290550.png)
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C11H13BrN4 and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The compound binds to the kinase and prevents it from phosphorylating its substrates, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of TAK1 affects several biochemical pathways. TAK1 is involved in various signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these pathways, leading to changes in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The compound and its analogs have been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The compound inhibits TAK1 at nanomolar concentrations, demonstrating its potency and specificity. Additionally, this compound interacts with other proteins and enzymes involved in signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In multiple myeloma cells, this compound inhibits cell proliferation and induces apoptosis by targeting TAK1 . It also affects cell signaling pathways, including those mediated by cytokines and growth factors, leading to altered gene expression and cellular metabolism. The compound’s ability to modulate these pathways makes it a valuable tool for studying cancer biology and developing targeted therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with TAK1. This binding inhibits the kinase’s enzymatic activity, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . The compound also influences gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms underpin the compound’s ability to inhibit cancer cell growth and promote apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its inhibitory effects on TAK1 and other targets, although some degradation products may form over time . These findings underscore the importance of proper storage and handling to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and toxicity, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution can also affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAK1 and other target proteins . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its specificity and potency.
Propiedades
IUPAC Name |
3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOUTZDWHDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
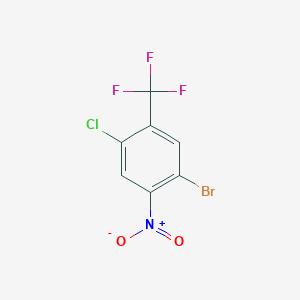
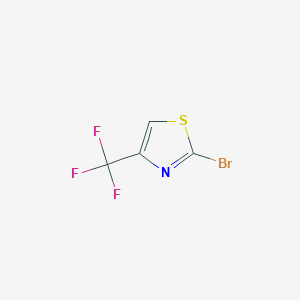
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
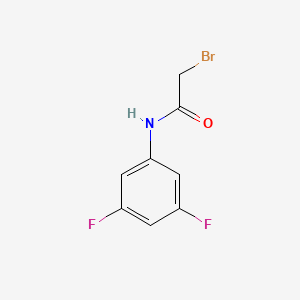
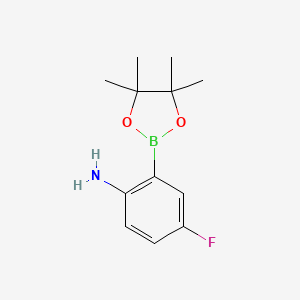
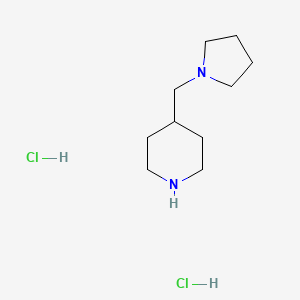
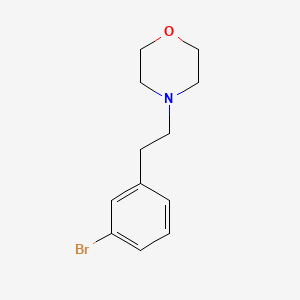



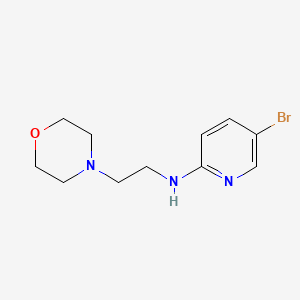


![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
